REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].[CH3:6][C:7]([C:9]1[CH:17]=[CH:16][C:14]([OH:15])=[C:11]([O:12][CH3:13])[CH:10]=1)=[O:8].[OH-].[Na+]>O>[Cl:5][CH2:4][CH2:3][CH2:2][O:15][C:14]1[CH:16]=[CH:17][C:9]([C:7](=[O:8])[CH3:6])=[CH:10][C:11]=1[O:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
15.15 kg
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
3.93 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
89 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
86 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80°-85° C. for 2-5 hr
|
Duration
|
3.5 (± 1.5) h
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 49 kg portions of toluene
|
Type
|
WASH
|
Details
|
The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
diluted to 5 gal and once with 5 gal of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene layer was dried over 3 lb of anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in 15 gal of diisopropylether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate cooled
|
Type
|
CUSTOM
|
Details
|
The crystallized title compound
|
Type
|
CUSTOM
|
Details
|
obtained by filtration together with additional compound
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate to 25% of its original volume
|
Type
|
CUSTOM
|
Details
|
Acetovanillone recovered
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
|
Name
|
|
Type
|
|
Smiles
|
ClCCCOC1=C(C=C(C=C1)C(C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].[CH3:6][C:7]([C:9]1[CH:17]=[CH:16][C:14]([OH:15])=[C:11]([O:12][CH3:13])[CH:10]=1)=[O:8].[OH-].[Na+]>O>[Cl:5][CH2:4][CH2:3][CH2:2][O:15][C:14]1[CH:16]=[CH:17][C:9]([C:7](=[O:8])[CH3:6])=[CH:10][C:11]=1[O:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
15.15 kg
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
3.93 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
89 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
86 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80°-85° C. for 2-5 hr
|
Duration
|
3.5 (± 1.5) h
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 49 kg portions of toluene
|
Type
|
WASH
|
Details
|
The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
diluted to 5 gal and once with 5 gal of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene layer was dried over 3 lb of anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in 15 gal of diisopropylether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate cooled
|
Type
|
CUSTOM
|
Details
|
The crystallized title compound
|
Type
|
CUSTOM
|
Details
|
obtained by filtration together with additional compound
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate to 25% of its original volume
|
Type
|
CUSTOM
|
Details
|
Acetovanillone recovered
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
|
Name
|
|
Type
|
|
Smiles
|
ClCCCOC1=C(C=C(C=C1)C(C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |